![molecular formula C21H12INO3 B5002543 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide](/img/structure/B5002543.png)
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide, also known as BI-2536, is a small molecule inhibitor of the protein kinase Plk1. Plk1 plays a crucial role in the regulation of cell division and has been identified as a potential target for cancer treatment. BI-2536 has been extensively studied for its potential as an anticancer agent and has shown promising results in preclinical studies.
Wirkmechanismus
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide inhibits the activity of Plk1, a protein kinase that plays a crucial role in the regulation of cell division. Plk1 is involved in several stages of mitosis, including spindle formation, chromosome alignment, and cytokinesis. Inhibition of Plk1 by this compound leads to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models of cancer. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide is its potency as a Plk1 inhibitor. It has been shown to be effective at low concentrations, making it a useful tool for studying the role of Plk1 in cell division. However, one limitation of this compound is its specificity for Plk1. It does not inhibit other kinases that are involved in cell division, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide. One area of interest is the development of combination therapies that include this compound and other anticancer drugs. Another potential direction is the investigation of the role of Plk1 in other cellular processes, such as DNA damage repair and cell migration. Finally, the development of more potent and selective Plk1 inhibitors may lead to the discovery of new anticancer agents.
Synthesemethoden
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide involves several steps, including the preparation of 4-iodobenzamide and the coupling of this compound with 2-anthracenecarboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-iodobenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In preclinical studies, this compound has demonstrated potent antitumor activity, both as a single agent and in combination with other anticancer drugs.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12INO3/c22-13-7-5-12(6-8-13)21(26)23-14-9-10-17-18(11-14)20(25)16-4-2-1-3-15(16)19(17)24/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQURUGMIXOJQOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.